3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Overview
Description
3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[311]heptane is a complex organic compound featuring a bicyclic structure with a pyrazine ring substituted with a chlorine atom and a methoxy group
Preparation Methods
The synthesis of 3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is advantageous due to its mild reaction conditions and the ability to introduce functional groups at specific positions on the bicyclic structure.
Chemical Reactions Analysis
3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for aminoacyloxylation reactions , and nitro compounds for high-energy density compound synthesis . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized derivatives of the original compound.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of medicinal chemistry and drug design. It is used as a bioisostere for meta-substituted arenes, improving metabolic stability and lipophilicity compared to the parent arene-containing drugs .
Mechanism of Action
The mechanism of action of 3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to target proteins or enzymes, thereby modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane can be compared to other similar compounds, such as 3-azabicyclo[3.1.1]heptanes and bicyclo[2.2.1]heptane derivatives . These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of a pyrazine ring with a chlorine atom and a methoxy group in this compound sets it apart from other related compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-16-9-7-4-8(9)6-15(5-7)11-10(12)13-2-3-14-11/h2-3,7-9H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOHRFUZRXHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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